(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE
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Overview
Description
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both methoxy and phenoxy groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE typically involves the reaction of 4-methoxybenzaldehyde with 4-isopropylphenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and a base like sodium hydroxide to facilitate the condensation reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, advanced purification methods like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular processes and pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(METHOXYPHENYL)AMINO]METHYLIDENEAMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE
- 4-[(4-METHOXYPHENYL)AMINO]METHYLIDENEAMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE
- 2-[4-(METHOXYPHENYL)AMINO]METHYLIDENEAMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE
Uniqueness
What sets (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-[4-(PROPAN-2-YL)PHENOXY]ACETATE apart from similar compounds is its specific configuration and the presence of both methoxy and phenoxy groups.
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(2)14-4-10-17(11-5-14)24-12-18(22)25-21-19(20)15-6-8-16(23-3)9-7-15/h4-11,13H,12H2,1-3H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRKUSSAVOZBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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